molecular formula C20H22N10Na2O13P2 B13394088 2'-3'-cyclic GMP-AMP sodium CAS No. 2734858-36-5

2'-3'-cyclic GMP-AMP sodium

Cat. No.: B13394088
CAS No.: 2734858-36-5
M. Wt: 718.4 g/mol
InChI Key: CNVCOPPPOWRJAV-DQNSRKNCSA-L
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Description

2'-3'-Cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP) sodium is a cyclic dinucleotide second messenger synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), such as microbial or mislocalized self-DNA . Structurally, it consists of a guanosine and adenosine monophosphate linked via mixed 2'-5' and 3'-5' phosphodiester bonds, forming a unique "2'3'" configuration . This molecule activates the stimulator of interferon genes (STING), triggering downstream signaling cascades that induce type I interferons (IFNs) and pro-inflammatory cytokines, critical for antiviral and antitumor immunity . Its sodium salt form enhances solubility and stability, making it suitable for research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-cGAMP sodium salt involves the enzymatic reaction of cGAMP synthase with cytoplasmic DNA. The compound can be resuspended in endotoxin-free water for various concentrations . The preparation process includes mixing the solid compound with an acid, filtering the mixture, heating the solution, and crystallization .

Industrial Production Methods: Industrial production of 2’,3’-cGAMP sodium salt typically involves large-scale enzymatic reactions followed by purification processes such as anion exchange chromatography. This method achieves high yields and purity levels suitable for research and industrial applications .

Chemical Reactions Analysis

Structural Characteristics

2',3'-cGAMP sodium salt (C₂₀H₂₂N₁₀Na₂O₁₃P₂) features:

  • Phosphodiester linkages : A 2'−5′ bond between guanosine and adenosine, and a 3'−5′ bond between adenosine and guanosine (Figure 1A) .

  • Conformation : Distinct CD spectroscopy profiles compared to other cGAMP isomers (e.g., 3'3'-cGAMP), driven by its non-canonical linkages .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular weight718.4 g/mol
Solubility50 mg/mL in water
Phosphodiester linkages2'−5′ (GMP-AMP), 3'−5′ (AMP-GMP)
STING binding affinityKd = 3.79 nM (human), 120 nM (rat)

Degradation Pathways

2',3'-cGAMP is metabolized by extracellular and intracellular enzymes:

  • ENPP1 : Hydrolyzes 2',3'-cGAMP into linear 5'-pApG, reducing STING activation (t₁/₂ = ~2 hours in serum) .

  • Poxins : Viral nucleases cleave 2',3'-cGAMP, but not 3',2'-cGAMP, enabling immune evasion (Figure 3B) .

Table 4: Degradation Kinetics

EnzymeSubstrateActivity (nmol/min/µg)Source
ENPP12',3'-cGAMP12.5 ± 1.2
Poxin2',3'-cGAMPComplete cleavage in 30 min

Functional Implications

  • STING activation : 2',3'-cGAMP induces a closed STING conformation, enabling TBK1-IRF3 signaling (Figure 4C–D) .

  • Therapeutic potential : Stabilized analogs resist ENPP1 degradation, enhancing antitumor immunity .

Detection Methods

  • Mass spectrometry : Quantifies 2',3'-cGAMP in biological samples (LOD = 0.1 nM) .

  • ELISA : Commercial kits detect 2',3'-cGAMP with high specificity (Cross-reactivity <1% with 3'3'-cGAMP) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Cyclic dinucleotides (CDNs) share a conserved scaffold but differ in nucleobase composition, linkage stereochemistry, and biological activity. Below is a comparative analysis:

Compound Structure/Linkage Biosynthetic Enzyme Receptor Affinity Biological Role Therapeutic Potential
2'3'-cGAMP G(2'-5')pA(3'-5')p Mammalian cGAS High affinity for STING Activates STING-dependent IFN-I response in viral defense and cancer immunity Adjuvant in vaccines, cancer immunotherapy
3'3'-cGAMP G(3'-5')pA(3'-5')p Bacterial DncV (e.g., V. cholerae) Low STING affinity Regulates bacterial chemotaxis and colonization Limited in mammals; studied for bacterial pathogenesis
c-di-GMP G(3'-5')pG(3'-5')p Bacterial diguanylate cyclase Binds bacterial PilZ domains Controls biofilm formation, motility, and virulence in bacteria Antibiofilm agents; no direct role in mammalian immunity
c-di-AMP A(3'-5')pA(3'-5')p Bacterial diadenylate cyclase Activates STING weakly Regulates osmotic stress response in bacteria Explored for adjuvants but less potent than 2'3'-cGAMP
2'2'-cGAMP G(2'-5')pA(2'-5')p (misidentified initially) None (synthetic artifact) Minimal STING activation Not biologically relevant; early mischaracterization resolved N/A

Key Findings

Linkage Specificity Determines STING Activation :

  • 2'3'-cGAMP’s mixed 2'-5' and 3'-5' linkages confer optimal binding to the STING dimer, triggering robust IFN-I responses . In contrast, bacterial CDNs like 3'3'-cGAMP and c-di-GMP exhibit weaker interactions due to homogeneous 3'-5' linkages .
  • Structural studies show that human STING undergoes conformational changes upon 2'3'-cGAMP binding, facilitating TBK1 recruitment and IRF3 phosphorylation .

Evolutionary Divergence :

  • The cGAS-STING pathway in mammals likely evolved from bacterial immune systems, where DncV produces 3'3'-cGAMP for colonization . However, mammalian 2'3'-cGAMP is specialized for cross-species immune signaling .

Therapeutic Implications :

  • 2'3'-cGAMP outperforms bacterial CDNs in preclinical studies due to superior STING activation. For example, RU.521, a cGAS inhibitor, reduces autoimmune IFN-I production without affecting bacterial CDN pathways .
  • Bacterial c-di-GMP and c-di-AMP are being repurposed as adjuvants but require chemical modifications to enhance stability and potency in humans .

Stability and Detection

  • 2'3'-cGAMP is detectable via ELISA and HPLC-MS, with purity >90% achievable through recombinant cGAS synthesis .
  • Bacterial CDNs are more prone to hydrolysis in mammalian systems, limiting their therapeutic utility .

Biological Activity

2'-3'-Cyclic GMP-AMP sodium (2'3'-cGAMP) is a cyclic dinucleotide that plays a crucial role in the innate immune response by acting as a second messenger. It is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA, leading to the activation of the stimulator of interferon genes (STING) pathway. This article explores the biological activity of 2'3'-cGAMP, its mechanisms of action, and its implications in immunotherapy and antiviral defense.

2'3'-cGAMP functions primarily through its interaction with STING, an adaptor protein located in the endoplasmic reticulum. Upon binding to STING, 2'3'-cGAMP triggers downstream signaling pathways that promote the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. The key steps in this process are summarized below:

  • Synthesis : cGAS recognizes cytosolic DNA and catalyzes the formation of 2'3'-cGAMP.
  • STING Activation : 2'3'-cGAMP binds to STING with a high affinity (Kd values of 3.79 nM for human STING and 120 nM for rat STING) .
  • Signal Transduction : Activated STING recruits TANK-binding kinase 1 (TBK1), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3).
  • Cytokine Production : IRF3 translocates to the nucleus, promoting transcription of type I interferons and other inflammatory cytokines .

Biological Activities

Research has demonstrated various biological activities associated with 2'3'-cGAMP:

  • Antiviral Responses : Enhances the host's ability to combat viral infections by inducing an antiviral state through IFN production.
  • Tumor Immunity : Acts as an adjuvant in cancer therapies by stimulating immune responses against tumors .
  • Macrophage Polarization : Induces repolarization of M2 macrophages, which can enhance anti-tumor immunity .

Data Table: Comparison of cGAMP Variants

The following table summarizes the binding affinities of different cGAMP variants to STING:

CompoundKd Value (nM)
2'3'-cGAMP3.79
3'3'-cGAMP1,210
3'2'-cGAMP1,610
3'5'-cGAMP1,040
2'2'-cGAMP287

Case Studies

Several studies have highlighted the therapeutic potential of 2'3'-cGAMP:

  • Zhang et al. (2013) demonstrated that cyclic GMP-AMP containing mixed phosphodiester linkages serves as a high-affinity ligand for STING, emphasizing its role in innate immunity .
  • Abe & Barber (2014) explored how cytosolic DNA-mediated immune responses require STING activation, revealing insights into its role in inflammatory diseases .
  • Downey et al. (2014) reported that DMXAA, a compound similar to cGAMP, caused tumor-specific vascular disruption and induced M2 macrophage repolarization, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What is the enzymatic mechanism of 2',3'-cGAMP synthesis by cGAS, and how can its production be validated in vitro?

  • Methodological Answer : cGAS synthesizes 2',3'-cGAMP via a two-step reaction: (1) ATP and GTP are bound to cGAS in the presence of cytosolic dsDNA, and (2) cGAS catalyzes the formation of two phosphodiester bonds (2'-5' and 3'-5') between GMP and AMP. To validate production, researchers can use in vitro enzymatic assays with purified cGAS, dsDNA (e.g., 45-mer ISD DNA), and substrates (ATP/GTP). Reaction products are analyzed via HPLC or LC-MS to confirm 2',3'-cGAMP specificity .

Q. How can 2',3'-cGAMP levels be quantified in cellular or tissue samples?

  • Methodological Answer : Quantification methods include:

  • ELISA : Commercial kits detect 2',3'-cGAMP using competitive binding with anti-cGAMP antibodies (limit of detection: ~0.1 nM) .
  • LC-MS/MS : Provides high sensitivity and specificity, distinguishing 2',3'-cGAMP from isomers (e.g., 3',3'-cGAMP). Stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N-cGAMP) improve accuracy .
  • Reporter cell lines : STING-dependent luciferase assays in HEK293T cells transfected with IFN-β promoters .

Q. What experimental models are appropriate to study 2',3'-cGAMP-STING signaling in innate immunity?

  • Methodological Answer :

  • Primary cells : Bone marrow-derived macrophages (BMDMs) from WT vs. STING<sup>−/−</sup> or cGAS<sup>−/−</sup> mice to assess IFN-β production .
  • In vivo models : Intraperitoneal injection of 2',3'-cGAMP in obese mice to study metabolic inflammation, or tumor-bearing models to evaluate antitumor immunity .
  • Structural studies : Co-crystallization of 2',3'-cGAMP with STING (residues 140–379) for X-ray diffraction analysis .

Q. How does 2',3'-cGAMP differ structurally from bacterial cyclic dinucleotides (e.g., c-di-GMP)?

  • Methodological Answer : 2',3'-cGAMP contains mixed 2'-5' and 3'-5' phosphodiester linkages, whereas bacterial c-di-GMP has two 3'-5' bonds. Structural differences are validated via:

  • NMR spectroscopy : Distinct chemical shifts for 2',3'-cGAMP’s adenine H2 proton (~8.3 ppm) .
  • Crystallography : STING binds 2',3'-cGAMP via hydrogen bonds with Arg238 and Thr240, unlike c-di-GMP .

Q. What controls are essential when testing 2',3'-cGAMP activity in cell-based assays?

  • Methodological Answer :

  • Negative controls : Use STING-deficient cells or competitive inhibitors (e.g., H-151) to confirm pathway specificity .
  • Solvent controls : DMSO (if dissolved) at equivalent concentrations to rule out solvent toxicity.
  • Endotoxin testing : Confirm absence of LPS contamination using HEK-Blue™ TLR4 reporter cells .

Advanced Research Questions

Q. How can contradictory roles of 2',3'-cGAMP in cancer progression (pro-tumor vs. antitumor) be reconciled?

  • Methodological Answer : Context-dependent effects arise from:

  • Cell type : Tumor cell-autonomous responses (apoptosis) vs. stromal cell non-autonomous effects (immunosuppression). Use co-culture systems with cancer-associated fibroblasts (CAFs) and T cells to model interactions .
  • Dose dependency : Low doses may promote chronic inflammation, while high doses drive acute STING activation. Titrate 2',3'-cGAMP (e.g., 1–50 µM) in tumor organoids .

Q. What experimental strategies address the instability of 2',3'-cGAMP in physiological conditions?

  • Methodological Answer :

  • Chemical stabilization : Use phosphorothioate analogs (e.g., 2',3'-cGAMP-S) to resist phosphatase degradation .
  • Nanoparticle delivery : Encapsulate 2',3'-cGAMP in lipid or polymer nanoparticles to prolong half-life in vivo .
  • Cold-chain handling : Store lyophilized 2',3'-cGAMP at −80°C and prepare fresh solutions for assays .

Q. How can researchers dissect cell type-specific responses to 2',3'-cGAMP in metabolic tissues?

  • Methodological Answer :

  • Single-cell RNA-seq : Profile adipocytes, hepatocytes, and macrophages from 2',3'-cGAMP-treated obese mice to identify IFN-β-dependent vs. independent pathways .
  • Conditional knockouts : Use STING<sup>flox/flox</sup> mice crossed with tissue-specific Cre drivers (e.g., Alb-Cre for hepatocytes) .

Q. What structural features of 2',3'-cGAMP are critical for STING dimerization and downstream signaling?

  • Methodological Answer :

  • Mutagenesis studies : Introduce STING mutations (e.g., R232H, G230A) to disrupt 2',3'-cGAMP binding.
  • FRET assays : Monitor STING conformational changes using CFP/YFP-tagged STING constructs .
  • HDX-MS : Map hydrogen-deuterium exchange to identify STING regions stabilized by 2',3'-cGAMP .

Q. How do researchers address discrepancies in reported binding affinities of 2',3'-cGAMP for STING?

  • Methodological Answer :
    Variability arises from:
  • Assay conditions : Use standardized buffer (pH 7.4, 150 mM NaCl) and recombinant STING (residues 140–379).
  • Binding assays : Compare ITC (Kd ~3.79 nM) vs. SPR (Kd ~5.6 nM) . Validate with cellular IFN-β luciferase dose-response curves .

Properties

CAS No.

2734858-36-5

Molecular Formula

C20H22N10Na2O13P2

Molecular Weight

718.4 g/mol

IUPAC Name

disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1

InChI Key

CNVCOPPPOWRJAV-DQNSRKNCSA-L

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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